Ensitrelvir
Overview
Description
Ensitrelvir, also known by its trade name Xocova, is an antiviral medication developed for the treatment of COVID-19. It was created by Shionogi & Co., Ltd. in collaboration with Hokkaido University. This compound is an orally active inhibitor of the 3C-like protease, a crucial enzyme for the replication of the SARS-CoV-2 virus .
Mechanism of Action
Target of Action
Ensitrelvir primarily targets the 3C-like protease (3CLpro) of the SARS-CoV-2 virus . This protease plays a crucial role in the viral replication process . By inhibiting this enzyme, this compound disrupts the life cycle of the virus, preventing it from multiplying within the host cells .
Mode of Action
This compound operates by selectively inhibiting the 3CL protease enzyme of SARS-CoV-2 . It targets the substrate-binding pocket of the 3CL protease, specifically recognizing its S1, S2, and S1’ subsites . This interaction blocks the activity of the protease, thereby inhibiting the replication of the virus .
Biochemical Pathways
The inhibition of the 3CL protease by this compound affects the biochemical pathways involved in the replication of the SARS-CoV-2 virus . The 3CL protease is responsible for processing the polyproteins that are translated from the viral RNA. By inhibiting this enzyme, this compound prevents the proper formation of essential non-structural proteins, thereby disrupting the viral life cycle .
Result of Action
This compound’s action results in a significant reduction in the viral load of SARS-CoV-2 . This is evidenced by the decrease in SARS-CoV-2 titers observed in patients treated with this compound . Additionally, the drug has been shown to have a favorable antiviral efficacy and potential clinical benefit with an acceptable safety profile .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of different SARS-CoV-2 variants may impact the drug’s efficacy. This compound has demonstrated antiviral efficacy against different sars-cov-2 variants, including the omicron variant, in preclinical studies . Furthermore, the drug’s effectiveness in reducing severe outcomes in outpatients at high risk for COVID-19 has been observed in real-world settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ensitrelvir involves several key steps, including the formation of indazole, 1,2,4-triazole, and 1,3,5-triazinone structures. These fragments are then coupled together in a convergent manner. The process includes introducing a meta-cresolyl moiety to enhance the stability of intermediates. The overall yield of the longest linear sequence (6 steps) was improved significantly through this method .
Industrial Production Methods: The industrial production of this compound employs scalable synthetic methods that minimize waste and enhance efficiency. The process involves direct crystallization of intermediates from reaction mixtures, reducing the need for extractive workup and making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ensitrelvir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ensitrelvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Helps in understanding the replication mechanisms of SARS-CoV-2.
Medicine: Used in the treatment of COVID-19, particularly in reducing viral load and improving clinical symptoms.
Industry: Employed in the development of antiviral drugs and therapies.
Comparison with Similar Compounds
Nirmatrelvir: Another 3C-like protease inhibitor developed by Pfizer.
Molnupiravir: An antiviral medication developed by Merck.
Comparison:
Nirmatrelvir: Both ensitrelvir and nirmatrelvir target the 3C-like protease of SARS-CoV-2. this compound is a nonpeptidic, noncovalent inhibitor, while nirmatrelvir is a peptidic, covalent inhibitor.
Molnupiravir: Unlike this compound, molnupiravir works by introducing errors into the viral RNA, leading to the virus’s inability to replicate.
This compound stands out due to its nonpeptidic, noncovalent nature, which offers advantages in terms of stability and bioavailability.
Properties
IUPAC Name |
6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBBNUOBOFBFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N9O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2647530-73-0 | |
Record name | Ensitrelvir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ensitrelvir | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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